8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a substituted purine-dione core. Its structure includes:
- A 4-fluorobenzyl moiety at position 7, enhancing electronic and steric properties due to the fluorine atom’s electronegativity.
- A methyl group at position 3, stabilizing the purine ring system.
Its structural complexity necessitates precise synthetic routes, often involving alkylation, amination, and coupling reactions under controlled conditions .
Properties
Molecular Formula |
C17H20FN5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-(butan-2-ylamino)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20FN5O2/c1-4-10(2)19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-5-7-12(18)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,21,24,25) |
InChI Key |
BEFKOTBCCFMNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo a series of chemical transformations including alkylation, amination, and fluorination. The reaction conditions may vary, but common solvents and reagents include dimethylformamide (DMF), tetrahydrofuran (THF), and various bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-dione derivatives exhibit diverse biological activities depending on substituents at positions 3, 7, and 6. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis
Substituent-Driven Receptor Specificity: The 4-fluorobenzyl group in the target compound contrasts with 4-methylquinazolin-2-ylmethyl in Linagliptin, which is critical for DPP-4 inhibition . Fluorine’s electron-withdrawing nature may enhance binding to neurotransmitter receptors compared to methyl groups . Compounds with arylpiperazinylalkyl substituents (e.g., compound 12) exhibit dual 5-HT6/D2 receptor activity, while the target compound’s sec-butylamino group may prioritize D2 receptor interactions due to its bulkier, lipophilic profile .
Position 8 Modifications: Replacing the sec-butylamino group with pyridinyloxy (e.g., compound 3m) abolishes CNS activity but retains analgesia, highlighting the role of nitrogen-containing substituents in neuroactivity . Butylamino derivatives (e.g., compound 39) demonstrate kinase inhibition, suggesting that alkylamino groups at position 8 may favor enzyme targeting over receptor modulation .
Synthetic Feasibility :
- The target compound’s synthesis parallels methods used for Linagliptin impurities (e.g., compound 6), involving amine coupling and benzyl group introduction under basic conditions . However, fluorinated benzyl groups require specialized reagents (e.g., 4-fluorobenzyl bromide) to ensure regioselectivity .
Thermodynamic and Spectral Properties: The 4-fluorobenzyl substituent increases melting points compared to non-fluorinated analogs (e.g., compound 22c with benzyl groups melts at >265°C) . NMR data for the target compound would show distinct aromatic proton shifts (δ ~7.2–7.4 ppm for fluorobenzyl) compared to methylbenzyl derivatives (δ ~7.1–7.3 ppm) .
Biological Activity
8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various therapeutic properties, including anticancer, antiviral, and antibacterial activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
The molecular formula of 8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of 345.37 g/mol. It features a purine ring structure modified by sec-butyl and 4-fluorobenzyl groups, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. In vitro assays demonstrated that 8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of DNA synthesis |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in specific models:
- Virus Tested : Influenza virus.
- Results : The compound reduced viral titers by approximately 50% at concentrations around 25 µM.
Antibacterial Activity
In addition to its anticancer and antiviral properties, the compound exhibits antibacterial activity against Gram-positive bacteria:
- Bacteria Tested : Staphylococcus aureus and Streptococcus pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be around 32 µg/mL for both bacterial strains.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of cancer. Mice bearing xenografts of human tumors were treated with varying doses of the compound:
- Dosage : Ranging from 5 mg/kg to 20 mg/kg.
- Outcome : A significant reduction in tumor size was observed in the treated groups compared to controls, with the highest dose resulting in a tumor regression rate of approximately 60%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
